Pyrazole-72

Catalog No.
S1937414
CAS No.
85833-79-0
M.F
C38H26N4O2
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazole-72

CAS Number

85833-79-0

Product Name

Pyrazole-72

IUPAC Name

15-[3-(4-methoxyphenyl)-2-naphthalen-2-yl-3,4-dihydropyrazol-5-yl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one

Molecular Formula

C38H26N4O2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C38H26N4O2/c1-44-27-17-14-24(15-18-27)35-22-33(40-42(35)26-16-13-23-7-2-3-8-25(23)21-26)28-19-20-31-36-29(28)9-6-10-30(36)37-39-32-11-4-5-12-34(32)41(37)38(31)43/h2-21,35H,22H2,1H3

InChI Key

NRJWLWMYNPVLGP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC4=CC=CC=C4C=C3)C5=C6C=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC=C98

Pyrazole-72 is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. This compound has gained attention due to its diverse chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Pyrazole derivatives are known for their ability to act as ligands in coordination chemistry and their role in biological activity, making them significant in medicinal chemistry and material science.

, including:

  • Cyclocondensation: This reaction involves the condensation of hydrazine derivatives with acetylenic ketones, leading to the formation of pyrazole derivatives. The reaction typically yields a mixture of regioisomers, showcasing the versatility of pyrazole-72 in synthetic chemistry .
  • Electrophilic Substitution: Pyrazole-72 can participate in electrophilic substitution reactions, particularly at the C-4 position of the pyrazole ring. The nature of substituents on the ring significantly influences the reaction outcomes, allowing for tailored modifications .
  • Hydrohalogenation: The compound can also undergo hydrohalogenation reactions, where its structure affects the stability and yield of products formed during bromination or chlorination processes .

Pyrazole-72 exhibits notable biological activities, including:

  • Antimicrobial Properties: Various studies have indicated that pyrazole derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects: Some pyrazoles have been shown to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Anticancer Activity: Research has suggested that certain pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Several methods are employed to synthesize pyrazole-72:

  • Cyclocondensation Reaction: The most common method involves reacting hydrazine derivatives with acetylenic ketones, yielding pyrazole derivatives with varying substitutions .
  • Palladium-Catalyzed Coupling: A four-component coupling reaction involving phenylacetylene and hydrazine derivatives has been reported to produce pyrazoles in good yields under mild conditions .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

Pyrazole-72 has several applications across different domains:

  • Pharmaceuticals: Due to its biological activity, pyrazole derivatives are being explored for use as anti-inflammatory, antimicrobial, and anticancer agents .
  • Agricultural Chemicals: Pyrazoles are also being investigated for their potential use as agrochemicals due to their effectiveness against pests and diseases affecting crops .
  • Material Science: The unique properties of pyrazoles allow them to be used in developing advanced materials, including polymers and coordination complexes .

Studies on the interactions of pyrazole-72 with various biological targets have revealed:

  • Protein Binding: Research indicates that pyrazole derivatives can bind effectively to specific proteins, influencing their biological functions and pathways .
  • Receptor Interactions: Pyrazoles have been shown to interact with various receptors in biological systems, suggesting potential roles as modulators of receptor activity .

Several compounds share structural similarities with pyrazole-72. Below is a comparison highlighting unique characteristics:

Compound NameStructure TypeUnique Features
1H-PyrazoleSimple pyrazoleBasic structure with broad applications
3-MethylpyrazoleMethyl-substitutedEnhanced lipophilicity affecting bioavailability
4-AminopyrazoleAmino-substitutedIncreased biological activity due to amino group
ThiazolopyrazolesHeterocyclic variantExhibits unique reactivity due to thiazole ring
Isoxazole derivativesOxazole ring inclusionDifferent electronic properties affecting reactivity

Pyrazole-72 stands out due to its specific substituents and resultant chemical behavior that may not be present in these similar compounds. Its unique reactivity patterns make it a candidate for targeted applications in medicinal chemistry and materials science.

XLogP3

8.3

Dates

Modify: 2024-04-14

Explore Compound Types